5-Bromo-2-cyclopropylisoindoline-1,3-dione
Description
5-Bromo-2-cyclopropylisoindoline-1,3-dione (CAS: 355829-50-4) is a brominated isoindoline-1,3-dione derivative characterized by a cyclopropyl substituent at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . The compound is typically stored at 2–8°C and is provided as a research-grade sample solution (25 µL, 10 mM) for experimental use, emphasizing its role in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-bromo-2-cyclopropylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPROOCAFURPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-cyclopropylisoindoline-1,3-dione typically involves the reaction of a brominated precursor with a cyclopropylamine derivative under controlled conditions. One common method involves the condensation of a brominated phthalic anhydride with cyclopropylamine, followed by cyclization to form the isoindoline-1,3-dione core . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-cyclopropylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-cyclopropylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Amino Groups: Replacing bromine with an amino group (as in 5-Amino-2-cyclopropylisoindoline-1,3-dione) decreases molecular weight by ~64 g/mol and alters electronic properties, favoring hydrogen bonding over halogen interactions .
- Piperidine Derivatives : The addition of a 2,6-dioxopiperidin-3-yl group (CAS: 26166-92-7) increases molecular weight and introduces hydrogen-bonding sites, enhancing solubility and enzyme-inhibitory activity .
Antioxidant and Neuroprotective Profiles
Receptor Affinity and Selectivity
- Indolin-2,3-dione Derivatives: Substitution with a carbonyl group (as in indolin-2,3-dione) shifts receptor affinity from σ1 (Kis1 > 3000 nM) to σ2 (Kis2 = 42 nM), highlighting the scaffold’s influence on selectivity . In contrast, benzoxazinone derivatives retain σ1 affinity (Kis1 = 5–30 nM), suggesting that the cyclopropyl group in the target compound may similarly stabilize σ1 interactions .
Biological Activity
5-Bromo-2-cyclopropylisoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Overview
Chemical Structure and Properties:
- Molecular Formula: C11H8BrNO2
- Molecular Weight: 266.09 g/mol
- CAS Number: 355829-50-4
The compound features a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the isoindoline core, which contributes to its unique biological profile.
Biological Activities
This compound has been studied for various biological activities, notably:
-
Anticancer Properties:
- Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. It appears to modulate specific enzymes involved in cell cycle regulation and apoptosis pathways.
-
Antimicrobial Effects:
- Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. The exact mechanism involves disruption of bacterial cell wall synthesis.
- HDAC Inhibition:
The biological effects of this compound are attributed to its interaction with several molecular targets:
- Enzyme Inhibition: The compound inhibits specific kinases and HDACs, leading to altered signaling pathways that promote apoptosis in cancer cells.
- Receptor Modulation: It may interact with receptors involved in inflammatory responses, contributing to its antimicrobial properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
